REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[C:11](OC)(OC)(OC)[CH3:12]>>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[O:10][C:11]([CH3:12])=[N:1][C:2]=2[CH:7]=1
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=C1)OC)O
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
C(C)(OC)(OC)OC
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Type
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CUSTOM
|
Details
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to stir for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux
|
Type
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TEMPERATURE
|
Details
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to cool
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Type
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CUSTOM
|
Details
|
the excess 18 was evaporated (in vacuo)
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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ADDITION
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Details
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treated with activated carbon Norit A
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Type
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FILTRATION
|
Details
|
The resulting solution was filtered through Celite 521
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on silica gel (20% ethyl acetate/hexanes)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |